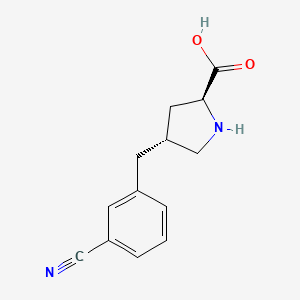

(2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid

Description

(2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a stereospecific 2S,4R configuration. The molecule features a pyrrolidine ring substituted at the 4-position with a 3-cyanobenzyl group and at the 2-position with a carboxylic acid moiety. Its CAS number is 1049981-82-9, with a molecular weight of 230.26 (C₁₃H₁₄N₂O₂) .

Properties

IUPAC Name |

(2S,4R)-4-[(3-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-7-10-3-1-2-9(4-10)5-11-6-12(13(16)17)15-8-11/h1-4,11-12,15H,5-6,8H2,(H,16,17)/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEGCQJPRBWNLO-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 3-cyanobenzyl bromide.

Formation of Intermediate: The pyrrolidine is reacted with 3-cyanobenzyl bromide under basic conditions to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

Chiral Resolution: The resulting compound is then subjected to chiral resolution to obtain the desired (2S,4R) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the cyanobenzyl group.

Substitution: The compound can participate in substitution reactions, where the cyanobenzyl group can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Overview

The compound (2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry and organic synthesis. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development and research applications.

Pharmaceutical Applications

The compound serves as a crucial building block in the synthesis of bioactive molecules. Its applications in pharmaceuticals include:

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit various enzymes, which is essential for developing therapeutic agents targeting specific diseases. For example, studies have explored its potential as an inhibitor of neurotransmitter receptors, which may be beneficial in treating neurological disorders.

- Drug Design : The structural characteristics of this compound facilitate its use in designing drugs that target specific proteins and receptors in the body. This makes it a candidate for further pharmacological studies aimed at developing new treatments for conditions such as cancer and neurodegenerative diseases .

Research has demonstrated that this compound exhibits significant biological activities:

- Interaction with Receptors : It has shown promise in modulating the activity of certain neurotransmitter receptors, particularly NMDA receptors. This interaction is crucial for synaptic plasticity and memory function, indicating its potential role as a therapeutic agent for cognitive disorders .

- Structure-Activity Relationship (SAR) : Detailed SAR studies reveal that modifications to the pyrrolidine ring and substituents significantly affect the compound's potency and selectivity towards biological targets. For instance, the presence of a cyano group enhances binding affinity compared to other substituents .

| Substituent | Binding Affinity (IC50) | Selectivity |

|---|---|---|

| No substituent | High (micromolar range) | Non-selective |

| 3-Cyanobenzyl | Low (nanomolar range) | Selective for GluN1/GluN2A |

| Methoxy group | Moderate (low micromolar) | Moderate selectivity |

Synthetic Applications

The compound is also utilized in organic synthesis:

- Building Block : It is used as a precursor in synthesizing more complex molecules, particularly those with potential pharmaceutical applications. The synthetic routes often involve alkylation reactions and protection-deprotection strategies to achieve the desired molecular architecture .

- Industrial Production : In industrial settings, optimized reaction conditions are employed to maximize yield and purity during the synthesis of this compound. Techniques such as crystallization and chromatography are commonly used for purification .

Case Studies

Several case studies highlight the applications of this compound:

- Neurological Research : A study explored its effect on NMDA receptor activity, demonstrating that modifications to the compound can enhance its efficacy as a selective antagonist. This could lead to new treatments for conditions like Alzheimer's disease .

- Cancer Therapeutics : The compound's ability to inhibit specific enzymes involved in cancer progression has been investigated, suggesting its potential use in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The cyanobenzyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and influences the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of the Cyanobenzyl Group

The positional isomerism of the cyanobenzyl substituent significantly impacts physicochemical and biological properties:

Key Differences :

- Electronic Effects: The meta-cyano group in the target compound creates a less symmetric electron-withdrawing effect compared to para- or ortho-substituted analogs, influencing reactivity and intermolecular interactions .

- Steric Factors: The 2-cyanobenzyl isomer (CAS 1049981-76-1) may exhibit reduced conformational flexibility due to proximity between the cyano group and pyrrolidine ring .

Substituent Variants Beyond Positional Isomerism

Variations in the benzyl substituent’s functional groups lead to distinct properties:

Halogen-Substituted Analogs

- Applications: Useful in Suzuki coupling reactions due to bromine’s reactivity .

Heterocyclic Substituents

- (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049753-14-1, MW 313.79):

Hydrochloride Salts

- This compound hydrochloride (CAS 1049744-07-1): Enhanced aqueous solubility compared to the free acid form, facilitating formulation in biological assays .

Biological Activity

(2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in medicinal chemistry due to its structural features and biological properties. This article explores its biological activity, synthesis, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a carboxylic acid group and a 3-cyanobenzyl moiety. Its molecular formula is with a molecular weight of approximately 342.38 g/mol. The stereochemistry of the compound is specified as (2S,4R), indicating the spatial arrangement of its substituents.

Antimicrobial Activity

Pyrrolidine derivatives, including this compound, have shown potential as antimicrobial agents. Studies suggest that compounds with similar structures can inhibit the growth of various bacterial strains through mechanisms such as disruption of cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Structure-activity relationship (SAR) studies have demonstrated that similar pyrrolidine derivatives can induce apoptosis in cancer cells and inhibit cell cycle progression. For instance, compounds targeting cyclin-dependent kinases (CDK) have shown efficacy in halting the proliferation of tumor cells .

Neuroactive Effects

The structural characteristics of this compound suggest possible interactions with neurotransmitter receptors. Compounds with similar frameworks have been reported to modulate neurotransmission, indicating potential neuroactive effects that warrant further investigation .

Synthesis

The synthesis of this compound can be achieved through several methods:

- Protection of Pyrrolidine : The nitrogen atom in pyrrolidine is protected using tert-butyl chloroformate to form a Boc-protected intermediate.

- Alkylation : The Boc-protected pyrrolidine is then alkylated with 3-cyanobenzyl bromide under basic conditions.

- Deprotection : Finally, the Boc group is cleaved to yield the active compound.

These steps can be optimized for yield and purity in an industrial setting.

Case Studies and Research Findings

A recent study evaluated various pyrrolidine derivatives for their biological activities. Among them, this compound exhibited promising results against certain cancer cell lines, highlighting its potential as a lead compound for further development .

Additionally, computational models such as quantitative structure-activity relationship (QSAR) analysis have been utilized to predict the interactions of this compound with biological targets. These models suggest that modifications to the cyanobenzyl group could enhance its binding affinity and selectivity towards specific enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid | Lacks nitrile group | Reduced reactivity compared to target compound |

| (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methoxybenzyl)pyrrolidine-2-carboxylic acid | Contains methoxy group | Altered electronic properties affecting binding |

The presence of the 3-cyanobenzyl group in this compound enhances its reactivity and potential interactions compared to similar compounds lacking this functional group.

Q & A

Q. What synthetic methodologies are commonly employed for preparing (2S,4R)-4-(3-Cyanobenzyl)pyrrolidine-2-carboxylic acid?

Multi-step synthesis involving palladium-catalyzed cross-coupling, Boc/Fmoc protection strategies, and hydrolysis under acidic or basic conditions are typical. For example, hydrolysis of methyl esters using HCl (36.5%) at 93–96°C for 17 hours achieves carboxylate deprotection, followed by pH adjustment (6.5) to isolate the product . Solvent systems like 10% isopropanol/dichloromethane are used for extraction, and recrystallization in ethanol/ethyl acetate ensures purity .

Q. How is the stereochemical configuration of the compound verified?

X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated in studies of similar pyrrolidine derivatives (e.g., (2S,3R,4R,5R)-3,4-dihydroxyproline derivatives) . Alternatively, chiral HPLC or NMR analysis with chiral shift reagents can differentiate enantiomers .

Q. What safety protocols are recommended for handling this compound?

Non-hazardous classification per GHS, but standard precautions apply: use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a ventilated hood. Contaminated clothing should be removed and washed before reuse . Spills require neutralization with inert absorbents and disposal per local regulations .

Advanced Research Questions

Q. How can conflicting data on reaction yields for ester hydrolysis be resolved?

Contradictions in yield (e.g., 63.44 g vs. 61.9 g under similar conditions ) may arise from subtle variations in temperature control, stirring efficiency, or catalyst purity. Systematic reproducibility studies with controlled variables (e.g., reaction time, HCl concentration) and kinetic monitoring (via TLC or HPLC) are critical. Adjusting pH precisely during workup minimizes product loss .

Q. What strategies optimize the stability of the cyanobenzyl moiety during synthesis?

The 3-cyanobenzyl group is prone to hydrolysis under strong acidic/basic conditions. Protecting the nitrile as a trityl thioether (e.g., Fmoc-4-tritylmercapto derivatives ) or using mild reaction media (e.g., DMF at <50°C) preserves functionality. Post-synthetic deprotection with silver nitrate or iodine can regenerate the cyanobenzyl group .

Q. How can aggregation issues in aqueous solutions be mitigated for biological assays?

Hydrophobic interactions from the cyanobenzyl and pyrrolidine groups may cause aggregation. Use co-solvents like DMSO (≤10%) or surfactants (e.g., Tween-20) to enhance solubility. Dynamic light scattering (DLS) can monitor particle size, while derivatization with hydrophilic groups (e.g., PEG linkers) improves biocompatibility .

Q. What advanced spectroscopic techniques confirm regioselectivity in functionalization?

High-resolution NMR (e.g., - HSQC) identifies substitution patterns on the pyrrolidine ring. Isotopic labeling (e.g., in the cyanobenzyl group) coupled with mass spectrometry tracks regioselectivity during reactions .

Methodological Notes

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers .

- Storage : Store at −20°C under nitrogen to prevent oxidation of the nitrile group .

- Data Validation : Cross-reference synthetic yields with computational models (e.g., DFT for reaction energetics) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.